molecular formula C24H40ClO4- B14312397 6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate CAS No. 113192-17-9

6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate

Cat. No.: B14312397
CAS No.: 113192-17-9
M. Wt: 428.0 g/mol
InChI Key: WCRKBZZIHQMRNI-UHFFFAOYSA-M
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Description

6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate is a chemical compound characterized by a cyclohexene ring substituted with a chloro group and a hexadecyloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate typically involves the esterification of cyclohex-3-ene-1-carboxylic acid with hexadecyloxycarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The chloro group is introduced via chlorination of the cyclohexene ring using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The cyclohexene ring can be oxidized to form a cyclohexanone derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted cyclohexene derivatives.

Scientific Research Applications

6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The chloro group can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-ene-1-carboxylic acid: Lacks the chloro and hexadecyloxycarbonyl groups.

    6-Bromo-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate: Similar structure but with a bromo group instead of a chloro group.

    6-Chloro-6-[(octadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate: Similar structure but with an octadecyloxycarbonyl group instead of a hexadecyloxycarbonyl group.

Uniqueness

6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the hexadecyloxycarbonyl group increases its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

CAS No.

113192-17-9

Molecular Formula

C24H40ClO4-

Molecular Weight

428.0 g/mol

IUPAC Name

6-chloro-6-hexadecoxycarbonylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C24H41ClO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-29-23(28)24(25)19-16-15-18-21(24)22(26)27/h15-16,21H,2-14,17-20H2,1H3,(H,26,27)/p-1

InChI Key

WCRKBZZIHQMRNI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1(CC=CCC1C(=O)[O-])Cl

Origin of Product

United States

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